![molecular formula C16H18N4O2 B2797238 (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1251711-11-1](/img/structure/B2797238.png)
(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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Description
“(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one”, also known as MPFP, is a chemical compound that has aroused significant scientific research interest due to its potential biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O2 . Its molecular weight is approximately 298.346 .Scientific Research Applications
Antidepressant and Antianxiety Activities
- Kumar et al. (2017) synthesized a series of compounds including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which have shown significant antidepressant and antianxiety activities in mice through behavioral tests (Kumar et al., 2017).
Antipsychotic Potential
- Raviña et al. (2000) prepared and evaluated a series of compounds including 4-(2-pyrimidinyl)piperazine as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting their use in treating psychosis (Raviña et al., 2000).
Antibacterial Activity
- Foroumadi et al. (2007) synthesized 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).
- Kumar et al. (2021) discussed the antibacterial activity of Terazosin hydrochloride derivatives, including 1,4-bis-(furan-2-yl-carbonl) piperazine, against various bacteria (Kumar et al., 2021).
Antimicrobial Activities
- Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, showing antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
Adenosine A2a Receptor Antagonist
- Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines as potential adenosine A2a receptor antagonists (Peng et al., 2005).
Anti-ischemic Activity
- Zhong et al. (2018) synthesized cinnamide derivatives showing effective activities against neurotoxicity and protecting against cerebral infarction (Zhong et al., 2018).
Anti-tubercular Activity
- Naidu et al. (2016) synthesized benzo[d]isoxazole derivatives and evaluated them for anti-tubercular activity, finding compounds with minimum inhibitory concentration (MIC) values indicative of moderate to good activity (Naidu et al., 2016).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13-4-6-15(18-17-13)19-8-10-20(11-9-19)16(21)7-5-14-3-2-12-22-14/h2-7,12H,8-11H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYTBKOSKEGLX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
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